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molecular formula C9H9ClO3 B108687 3,5-Dimethoxybenzoyl chloride CAS No. 17213-57-9

3,5-Dimethoxybenzoyl chloride

Cat. No. B108687
M. Wt: 200.62 g/mol
InChI Key: FTHPLWDYWAKYCY-UHFFFAOYSA-N
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Patent
US04804661

Procedure details

72.9 g of 3,5-dimethoxybenzoic acid are suspended in 320 ml of toluene, and 2 drops of dimethylformamide are added thereto. The suspension is heated to 50°. 40 ml of thionyl chloride are added dropwise at that temperature within a period of 10 minutes. The whole is then heated to 90° (vigorous evolution of gas) and stirred for 2 hours. The reaction mixture is cooled and concentrated by evaporation in a rotary evaporator. After the addition of toluene, the whole is again concentrated by evaporation. The oily residue is dried for 15 minutes under a high vacuum. 3,5-dimethoxybenzoyl chloride is thus obtained.
Quantity
72.9 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
320 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[C:10]([O:12][CH3:13])[CH:11]=1)[C:6](O)=[O:7].S(Cl)([Cl:16])=O>C1(C)C=CC=CC=1.CN(C)C=O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[C:10]([O:12][CH3:13])[CH:11]=1)[C:6]([Cl:16])=[O:7]

Inputs

Step One
Name
Quantity
72.9 g
Type
reactant
Smiles
COC=1C=C(C(=O)O)C=C(C1)OC
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
320 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The suspension is heated to 50°
TEMPERATURE
Type
TEMPERATURE
Details
The whole is then heated to 90° (vigorous evolution of gas)
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation in a rotary evaporator
ADDITION
Type
ADDITION
Details
After the addition of toluene
CONCENTRATION
Type
CONCENTRATION
Details
the whole is again concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
The oily residue is dried for 15 minutes under a high vacuum
Duration
15 min

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC=1C=C(C(=O)Cl)C=C(C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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